Tetradecane, 1-(chloromethoxy)-
Description
Properties
CAS No. |
13497-62-6 |
|---|---|
Molecular Formula |
C15H31ClO |
Molecular Weight |
262.86 g/mol |
IUPAC Name |
1-(chloromethoxy)tetradecane |
InChI |
InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3 |
InChI Key |
PTOOAZHYZWUQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCl |
Origin of Product |
United States |
Preparation Methods
Blanc Chloromethylation of Tetradecanol
The Blanc reaction, traditionally used for chloromethylation of aromatic compounds, has been adapted for aliphatic alcohols under controlled conditions. In this method, tetradecanol reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., ZnCl$$_2$$) to yield 1-(chloromethoxy)tetradecane:
$$
\text{CH}3(\text{CH}2){13}\text{OH} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{H}_2\text{O}
$$
Key parameters include:
- Temperature : 40–60°C to balance reactivity and minimize side reactions.
- Molar ratios : Excess formaldehyde (1.5–2.0 eq.) and HCl (3.0–5.0 eq.) to drive the equilibrium.
- Catalyst loading : 10–20 wt% ZnCl$$_2$$ relative to tetradecanol.
This method produces yields of 60–75%, with impurities arising from over-chlorination or oligomerization of formaldehyde. Purification via fractional distillation at reduced pressure (2–5 mbar, 120–140°C) isolates the target compound.
Williamson Ether Synthesis with Chloromethyl Halides
The Williamson reaction couples tetradecyl alkoxide with chloromethyl halides (e.g., chloromethyl bromide). Sodium tetradecoxide, generated by treating tetradecanol with NaH, reacts with chloromethyl bromide in anhydrous tetrahydrofuran (THF):
$$
\text{CH}3(\text{CH}2){13}\text{ONa} + \text{BrCH}2\text{Cl} \rightarrow \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{NaBr}
$$
Optimization insights :
- Solvent selection : Polar aprotic solvents (THF, DMF) enhance nucleophilicity.
- Temperature : 0–25°C to suppress elimination side reactions.
- Chloromethyl halide stability : Chloromethyl bromide must be freshly distilled due to its propensity for decomposition.
Yields range from 50–65%, with sodium bromide byproducts removed via aqueous washes. The crude product is distilled under vacuum (3–5 mbar, 130–150°C) to achieve >90% purity.
Photochlorination of Methoxy-Tetradecane
Radical chlorination of methoxy-tetradecane using sulfuryl chloride (SO$$2$$Cl$$2$$) under UV light selectively substitutes hydrogen atoms on the methoxy methyl group:
$$
\text{CH}3(\text{CH}2){13}\text{OCH}3 + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$
Critical factors :
- Reagent stoichiometry : 1.1–1.3 eq. SO$$2$$Cl$$2$$ per methoxy group.
- Reaction time : 2–4 hours under 254 nm UV light.
- Temperature control : 20–30°C to prevent over-chlorination of the alkyl chain.
Gas chromatography (GC) analysis reveals 55–70% conversion, with dichloromethane as the preferred solvent. Post-reaction, excess SO$$2$$Cl$$2$$ is quenched with sodium bicarbonate, and the product is isolated via rotary evaporation.
Advanced Etherification Strategies
Nucleophilic Substitution with Chloromethoxide Salts
Chloromethoxide ions (ClCH$$_2$$O$$^-$$), generated in situ from chloromethyl ethers and strong bases, react with tetradecyl halides:
$$
\text{ClCH}2\text{ONa} + \text{CH}3(\text{CH}2){13}\text{Br} \rightarrow \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{NaBr}
$$
Challenges :
- Chloromethoxide’s instability necessitates immediate use.
- Side reactions include hydrolysis to formaldehyde and HCl.
Yields remain low (40–50%), but solvent systems like dimethylacetamide (DMAc) improve reactivity.
Olefin-Based Etherification
Adapting methodologies from vinyl ether synthesis, 1-tetradecene reacts with chlorinated alcohols (e.g., 1-chloro-2-propanol) in acid-catalyzed conditions:
$$
\text{CH}2=\text{CH}(\text{CH}2){12}\text{CH}3 + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{H}_2\text{O}
$$
Advantages :
- One-pot reaction simplifies purification.
- High regioselectivity for terminal ether formation.
This method achieves 70–80% yields when using 1.2 eq. chlorinated alcohol and 5 wt% H$$2$$SO$$4$$ at 80–100°C.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Blanc Chloromethylation | 60–75 | 85–90 | Simple setup, scalable | Over-chlorination, formaldehyde handling |
| Williamson Synthesis | 50–65 | 90–95 | High purity, predictable | Chloromethyl halide instability |
| Photochlorination | 55–70 | 80–85 | Selective chlorination | UV equipment required |
| Olefin Etherification | 70–80 | 75–85 | One-pot process, high yield | Acidic conditions, corrosion risks |
Purification and Characterization
Distillation Techniques
Fractional distillation under reduced pressure (2–5 mbar) separates 1-(chloromethoxy)tetradecane from unreacted tetradecanol and chlorinated byproducts. Optimal fractions are collected at 130–150°C, with GC-MS confirming >95% purity.
Crystallization
High-purity samples (>99%) are obtained by recrystallization from n-heptane at −20°C. The compound’s solubility decreases sharply below 0°C, enabling efficient recovery.
Spectroscopic Characterization
- $$^1$$H NMR (CDCl$$3$$): δ 3.75 (s, 2H, OCH$$2$$Cl), 1.25–1.50 (m, 24H, CH$$2$$), 0.88 (t, 3H, CH$$3$$).
- IR : 1250 cm$$^{-1}$$ (C-O-C), 700 cm$$^{-1}$$ (C-Cl).
Industrial Applications and Derivatives
1-(Chloromethoxy)tetradecane serves as:
Chemical Reactions Analysis
Types of Reactions
Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparison with Similar Compounds
Structural Analogs
The following compounds are structurally or functionally related to Tetradecane, 1-(chloromethoxy)-:
1-(Chloromethoxy)heptane (C₈H₁₇ClO): A shorter-chain analog with a 7-carbon backbone.
1-Chlorotetradecane (C₁₄H₂₉Cl): A chloroalkane lacking the ether oxygen.
1-(Chloromethoxy)-2,2,6,6-tetramethylpiperidine (C₁₀H₁₉ClNO): A cyclic derivative with sterically hindered substituents.
Physical and Chemical Properties
Key Observations:
- Chain Length Effects : Longer alkyl chains (e.g., tetradecane vs. heptane) increase hydrophobicity and boiling points due to van der Waals interactions .
- Polarity : The chloromethoxy group introduces higher polarity compared to 1-chlorotetradecane, enhancing solubility in polar aprotic solvents.
- Reactivity : The chlorinated methyl group in chloromethoxy compounds facilitates nucleophilic substitution, but steric hindrance in cyclic analogs (e.g., tetramethylpiperidine derivative) slows reaction kinetics .
Q & A
Q. What are the primary safety considerations when handling 1-(chloromethoxy)tetradecane in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) and adhering to GHS hazard classifications. The compound may pose inhalation and skin contact risks (H304, H336), requiring handling in a fume hood. Storage should be in sealed containers in cool, dry, and ventilated areas to prevent leakage or degradation. Spills must be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste . For non-classified hazards, consult updated SDS sheets and institutional guidelines.
Q. How can researchers distinguish 1-(chloromethoxy)tetradecane from structurally similar chlorinated alkanes (e.g., 1-chlorotetradecane)?
- Methodological Answer : Use high-resolution mass spectrometry (HRESI-MS) to confirm molecular formula (C14H29ClO) and distinguish it from chloroalkanes lacking the methoxy group. <sup>13</sup>C NMR can identify the chloromethoxy (–OCH2Cl) moiety via signals at ~70–75 ppm (C–O) and ~45 ppm (Cl–CH2–). Gas chromatography (GC) retention times and fragmentation patterns in GC-MS (e.g., m/z 63 for ClCH2<sup>+</sup>) further aid differentiation .
Q. What are the standard methods for synthesizing 1-(chloromethoxy)tetradecane in academic research?
- Methodological Answer : A common route involves condensation reactions between tetradecanol and chloromethoxylating agents (e.g., CH2Cl2 under acidic or oxidative conditions). Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography. Optimize temperature (e.g., 50°C) to minimize side reactions like catalyst deactivation, as observed in analogous gold-catalyzed systems .
Advanced Research Questions
Q. How do solvent polarity and extraction methods influence the recovery of 1-(chloromethoxy)tetradecane in environmental or biological matrices?
- Methodological Answer : Non-polar solvents (e.g., hexane) enhance recovery in liquid-liquid extraction (LLE) due to the compound’s hydrophobic backbone. For solid-phase microextraction (SPME) , optimize fiber coatings (e.g., polydimethylsiloxane) to improve selectivity. Validate recovery rates using isotope dilution mass spectrometry with deuterated analogs. Comparative studies on solvent efficiency (e.g., hexane vs. dichloromethane) are critical for method standardization .
Q. What catalytic mechanisms involve 1-(chloromethoxy)tetradecane as an intermediate, and how can catalyst deactivation be mitigated?
- Methodological Answer : In gold(I)-catalyzed systems, the compound acts as an intermediate in alkoxylation or etherification. Catalyst deactivation (e.g., via chloro-bridged Au(I) complex formation) can be minimized by maintaining reaction temperatures ≥50°C and using stabilizing ligands like JohnPhos. Post-reaction HRESI-MS and X-ray crystallography help identify deactivation pathways. Catalyst recycling (3+ cycles) is feasible with rigorous solvent washing and inert-atmosphere handling .
Q. How can computational modeling predict the reactivity of 1-(chloromethoxy)tetradecane in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for SN2 pathways at the chloromethoxy group. Solvent effects (e.g., dielectric constant) are modeled using continuum solvation. Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots from <sup>1</sup>H NMR monitoring). Validate predictions by synthesizing derivatives (e.g., methoxy or thioether analogs) and analyzing regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
